molecular formula C11H11N5 B1336599 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 88105-09-3

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1336599
CAS No.: 88105-09-3
M. Wt: 213.24 g/mol
InChI Key: UOKZBKZOSOVCSP-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyrazole is a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrazole Core: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of Benzimidazole and Pyrazole: The final step involves coupling the benzimidazole and pyrazole cores.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the nitro groups (if present) on the benzimidazole ring, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring can be replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted derivatives of the pyrazole ring.

Comparison with Similar Compounds

    2-(1H-benzimidazol-2-yl)aniline: This compound shares the benzimidazole core but differs in the substituent on the nitrogen atom.

    1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but lacks the benzimidazole moiety.

Uniqueness:

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKZBKZOSOVCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436321
Record name 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88105-09-3
Record name 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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